Cas no 71566-55-7 ([9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;cobalt(3+);5-methyl-4-[[2-oxido-5-(3-propan-2-yloxypropylsulfamoyl)phenyl]diazenyl]-2-phenylpyrazol-3-olate)

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;cobalt(3+);5-methyl-4-[[2-oxido-5-(3-propan-2-yloxypropylsulfamoyl)phenyl]diazenyl]-2-phenylpyrazol-3-olate structure
71566-55-7 structure
Nom du produit:[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;cobalt(3+);5-methyl-4-[[2-oxido-5-(3-propan-2-yloxypropylsulfamoyl)phenyl]diazenyl]-2-phenylpyrazol-3-olate
Numéro CAS:71566-55-7
Le MF:C72H81CoN12O13S2
Mégawatts:1445.54935526848
CID:1748883
PubChem ID:11979407

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;cobalt(3+);5-methyl-4-[[2-oxido-5-(3-propan-2-yloxypropylsulfamoyl)phenyl]diazenyl]-2-phenylpyrazol-3-olate Propriétés chimiques et physiques

Nom et identifiant

    • Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, bis(3-(2-(4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)diazenyl-kappaN1)-4-(hydroxy-kappaO)-N-(3-(1-methylethoxy)propyl)benzenesulfonamidato(2-))cobaltate(1-) (1:1)
    • 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium bis(3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-N-3-(isopropoxypropyl)benzenesulphonamidato(2-))cobaltate(1-)
    • Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, bis(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)-N-(3-(1-methylethoxy)propyl)benzenesulfonamidato(2-))cobaltate(1-)
    • Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, bis(3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulfonamidato(2-))cobaltate(1-)
    • N-[9-(2-carboxyphenyl)-6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethylethanaminium cobalt(3+) 3-methyl-4-[(E)-(2-oxido-5-{[3-(propan-2-yloxy)propyl]sulfamoyl}phenyl)diazenyl]-1-phenyl-1H-pyrazol-5-olate (1:1:2)
    • [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium,cobalt(3+),5-methyl-4-[[2-oxido-5-(3-propan-2-yloxypropylsulfamoyl)phenyl]diazenyl]-2-phenylpyrazol-3-olate
    • [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium
    • 5-methyl-4-[[2-oxido-5-(3-propan-2-yloxypropylsulfamoyl)phenyl]diazenyl]-2-phenylpyrazol-3-olate
    • cobalt(3+)
    • Xanthylium,
    • DTXSID801015276
    • Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, bis[3-[[4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-phenyl-1H-pyrazol-4-yl]azo-.kappa.N1]-4-(hydroxy-.kappa.O)-N-[3-(1-methylethoxy)propyl]benzenesulfonamidato(2-)]cobaltate(1-)
    • 71566-55-7
    • EINECS 275-640-9
    • [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;cobalt(3+);5-methyl-4-[[2-oxido-5-(3-propan-2-yloxypropylsulfamoyl)phenyl]diazenyl]-2-phenylpyrazol-3-olate
    • Piscine à noyau: InChI=1S/C28H30N2O3.2C22H27N5O5S.Co/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;2*1-15(2)32-13-7-12-23-33(30,31)18-10-11-20(28)19(14-18)24-25-21-16(3)26-27(22(21)29)17-8-5-4-6-9-17;/h9-18H,5-8H2,1-4H3;2*4-6,8-11,14-15,23,28-29H,7,12-13H2,1-3H3;/q;;;+3/p-3
    • La clé Inchi: WUVJFYRTCZOXAH-UHFFFAOYSA-K
    • Sourire: CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.CC1=NN(C(=C1N=NC2=C(C=CC(=C2)S(=O)(=O)NCCCOC(C)C)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=CC(=C2)S(=O)(=O)NCCCOC(C)C)[O-])[O-])C3=CC=CC=C3.[Co+3]

Propriétés calculées

  • Qualité précise: 1444.481942g/mol
  • Masse isotopique unique: 1444.481942g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 22
  • Comptage des atomes lourds: 100
  • Nombre de liaisons rotatives: 27
  • Complexité: 1540
  • Nombre d'unités de liaison covalente: 4
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 358Ų
Fournisseurs recommandés
Shanghai Joy Biotech Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Joy Biotech Ltd
pengshengyue
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
pengshengyue
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Heyuan Broad Spectrum Biotechnology Co., Ltd
Enjia Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jinan Hanyu Chemical Co.,Ltd.